Ethanol, 2-(pentafluoroethoxy)-

描述

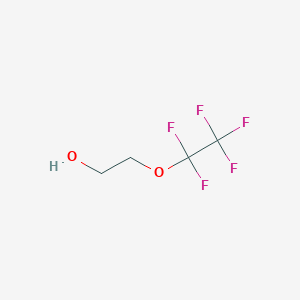

Ethanol, 2-(pentafluoroethoxy)- is an organic compound with the molecular formula C4H5F5O2 It is characterized by the presence of a pentafluoroethoxy group attached to an ethanol molecule

作用机制

Target of Action

It is known that ethanol and its derivatives generally interact with various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids .

Mode of Action

Ethanol is known to bind directly to the receptors for acetylcholine, serotonin, gaba, and the nmda receptors for glutamate . It also inhibits NMDA receptor functioning and has bactericidal activity . The sedative effects of ethanol are mediated through binding to GABA receptors and glycine receptors .

Biochemical Pathways

Ethanol is known to act on various neurotransmitters and can cause structural and functional changes in the brain . It is both a GABA agonist and a glutamate N -methyl- d -aspartate (NMDA) receptor antagonist .

Pharmacokinetics

Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is primarily metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 drug-metabolizing enzyme .

Result of Action

Ethanol is known to cause various manifestations such as relief from anxiety, disinhibition, ataxia, and general anesthesia . Chronic exposure to ethanol can cause persistent structural and functional changes in the brain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “Ethanol, 2-(pentafluoroethoxy)-”. It is known that variability in ethanol pharmacokinetics stems from a combination of both genetic and environmental factors .

生化分析

Biochemical Properties

Ethanol, 2-(pentafluoroethoxy)- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the pentafluoroethoxy group enhances its reactivity and binding affinity with certain biomolecules. For instance, it can interact with enzymes involved in oxidation-reduction reactions, potentially acting as a substrate or inhibitor . The interactions are primarily driven by the compound’s ability to form hydrogen bonds and engage in hydrophobic interactions due to its fluorinated nature.

Cellular Effects

Ethanol, 2-(pentafluoroethoxy)- has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules such as extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK), which are involved in cell proliferation and stress responses . Additionally, the compound can impact gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of Ethanol, 2-(pentafluoroethoxy)- involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, it may inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing substrate access . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins, leading to alterations in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethanol, 2-(pentafluoroethoxy)- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains relatively stable under controlled conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term exposure may lead to cumulative effects on cellular processes, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of Ethanol, 2-(pentafluoroethoxy)- vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as modulation of enzyme activity and gene expression . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal cellular functions. These adverse effects are dose-dependent and can vary between different animal models.

Metabolic Pathways

Ethanol, 2-(pentafluoroethoxy)- is involved in various metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases, leading to the formation of metabolites that may further participate in biochemical reactions . The compound’s metabolism can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Ethanol, 2-(pentafluoroethoxy)- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function, influencing its overall biochemical effects.

Subcellular Localization

The subcellular localization of Ethanol, 2-(pentafluoroethoxy)- is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can modulate its interactions with biomolecules and impact cellular processes.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of ethanol, 2-(pentafluoroethoxy)- typically involves the reaction of pentafluoroethanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of ethanol, 2-(pentafluoroethoxy)- can be achieved through a similar synthetic route, with optimization for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: Ethanol, 2-(pentafluoroethoxy)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.

Substitution: The pentafluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

Oxidation: Formation of pentafluoroacetaldehyde or pentafluoroacetic acid.

Reduction: Formation of pentafluoroethane or other reduced alcohols.

Substitution: Formation of various substituted ethers.

科学研究应用

Ethanol, 2-(pentafluoroethoxy)- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential as a pharmaceutical intermediate and in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

相似化合物的比较

Ethanol: A simple alcohol with a hydroxyl group attached to an ethyl group.

Pentafluoroethanol: An alcohol with a pentafluoroethoxy group attached to an ethyl group.

2-(Trifluoromethoxy)ethanol: An alcohol with a trifluoromethoxy group attached to an ethyl group.

Comparison: Ethanol, 2-(pentafluoroethoxy)- is unique due to the presence of the pentafluoroethoxy group, which imparts distinct chemical properties such as increased electronegativity and steric hindrance. This makes it more reactive in certain chemical reactions compared to its non-fluorinated counterparts .

生物活性

Ethanol, 2-(pentafluoroethoxy)- is a fluorinated compound that has garnered attention for its potential biological activities and applications in various fields, including medicine and environmental science. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Ethanol, 2-(pentafluoroethoxy)- is characterized by the presence of a pentafluoroethoxy group, which significantly influences its chemical behavior. The molecular formula is , and its structure enhances lipophilicity, allowing it to interact effectively with biological membranes and proteins.

The biological activity of ethanol, 2-(pentafluoroethoxy)- can be attributed to its ability to interact with various biomolecules. The pentafluoroethoxy group increases the compound's hydrophobicity, facilitating its penetration into lipid bilayers. This interaction can modulate several biochemical pathways, potentially affecting enzyme activity and cellular signaling processes.

Biological Activity Overview

The biological activities of ethanol, 2-(pentafluoroethoxy)- include:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

- Toxicological Effects : Research indicates that high doses may lead to developmental toxicity and other adverse effects in mammalian models .

- Environmental Impact : The compound's stability raises concerns regarding its persistence in the environment and potential bioaccumulation in aquatic organisms .

Study on Developmental Toxicity

A study evaluated the effects of ethanol, 2-(pentafluoroethoxy)- in maternal and fetal toxicity assessments. The results indicated a no-observed-adverse-effect level (NOAEL) for maternal toxicity at 250 mg/kg body weight per day. However, at higher doses (500 mg/kg), significant malformations were observed in fetal morphology .

Environmental Risk Assessment

An environmental risk evaluation highlighted the low acute toxicity of ethanol, 2-(pentafluoroethoxy)- to aquatic organisms. However, concerns were raised about its long-term ecological impacts due to bioaccumulation potential and effects on sediment microbial communities .

Interaction with Microbial Communities

Research has shown that compounds similar to ethanol, 2-(pentafluoroethoxy)- can significantly alter sediment microbial community structures. For instance, exposure to fluorinated alcohols has been linked to shifts in microbial diversity and dominance over time, indicating potential implications for biogeochemical cycles .

Biotransformation Studies

Studies on biotransformation reveal that ethanol, 2-(pentafluoroethoxy)- undergoes rapid degradation in sediment environments. The transformation products may exert selection pressure on microbial communities, promoting the growth of specific tolerant strains .

Data Tables

属性

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F5O2/c5-3(6,7)4(8,9)11-2-1-10/h10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIZSPXZHPQSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(C(F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20757140 | |

| Record name | 2-(Pentafluoroethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20757140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91324-95-7 | |

| Record name | 2-(Pentafluoroethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20757140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。